Surinamine

Enzyme Inhibition L-Amino Acid Oxidase Methylated Tyrosine Derivatives

Surinamine (N-methyl-L-tyrosine) is the preferred tool compound for dissecting allosteric regulation of L-amino acid oxidase (LAAO) due to its unique non-competitive inhibition mechanism. Unlike mixed-type inhibitors such as α-methyl-L-tyrosine, Surinamine's N-methylation pattern enables precise probing of non-active site interactions, ensuring reproducible enzyme kinetics and catecholamine depletion studies. Its well-defined stereochemistry (specific optical rotation) and high purity make it an essential reference standard for analytical method development. Choose Surinamine for guaranteed batch-to-batch consistency and a validated inhibitory profile.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 537-49-5
Cat. No. B554848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSurinamine
CAS537-49-5
Synonymsratanhine
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCNC(CC1=CC=C(C=C1)O)C(=O)O
InChIInChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m0/s1
InChIKeyAXDLCFOOGCNDST-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





Surinamine (N-Methyl-L-tyrosine, CAS 537-49-5): Molecular Properties, Natural Occurrence, and Role as a Tyrosine Hydroxylase Inhibitor


Surinamine (CAS 537-49-5), also known as N-methyl-L-tyrosine, andirine, angeline, geoffroyine, or ratanhine, is a non-proteinogenic amino acid derivative [1] that occurs naturally as an alkaloid in the bark of Andira retusa Kunth. (Leguminosae) [2] and the seeds of Combretum zeyheri . It is a white to off-white crystalline solid with a molecular formula of C10H13NO3 and a molecular weight of 195.22 g/mol [1]. The compound functions as a tyrosine hydroxylase (TH) inhibitor, suppressing the conversion of L-tyrosine to L-DOPA and thereby depleting catecholamine levels . Due to this mechanism, Surinamine has been investigated as an antihypertensive agent in pheochromocytoma and as a research tool for studying catecholamine synthesis pathways .

Why Substituting Surrogates for Surinamine (CAS 537-49-5) in Catecholamine Research Compromises Experimental Fidelity


Surinamine's specific N-methylation pattern dictates a distinct inhibitory profile and physicochemical behavior that cannot be replicated by its closest structural analogs. While compounds like L-tyrosine (the natural substrate), α-methyl-L-tyrosine (metyrosine), and O-methyl-L-tyrosine share the core tyrosine scaffold, each modification results in fundamentally different interactions with key enzymes. For instance, N-methylation confers non-competitive inhibition of L-amino acid oxidase (LAAO), whereas α-methylation yields a mixed-type inhibition mechanism [1]. Similarly, the N-methyl group alters the compound's solubility profile (almost insoluble in water, soluble in dilute acids) [2] and its chiral optical rotation, properties that are critical for analytical method development and biological assay design. Substituting Surinamine with an 'in-class' analog without rigorous validation introduces a high risk of off-target effects, altered potency, and non-reproducible results, particularly in studies of tyrosine hydroxylase (TH) or LAAO activity. The following quantitative evidence underscores why precise compound selection is not merely a matter of chemical similarity, but a prerequisite for experimental integrity.

Evidence-Based Differentiation of Surinamine (CAS 537-49-5): Comparative Quantitative Data for Informed Procurement


Comparative Inhibition Mode of L-Amino Acid Oxidase (LAAO): N-Methylation vs. α-Methylation

Surinamine (N-methyl-L-tyrosine) exhibits a distinct non-competitive inhibition mode against L-amino acid oxidase (LAAO), which is mechanistically different from the mixed-type inhibition exhibited by α-methyl-L-tyrosine, a structurally related analog [1]. This difference was elucidated through Lineweaver-Burk plot analysis, confirming that the site of methylation dictates the inhibitor's interaction with the enzyme-substrate complex [1].

Enzyme Inhibition L-Amino Acid Oxidase Methylated Tyrosine Derivatives

Functional Selectivity at Dopamine D2 Receptor: N-Methyltyramine's G-Protein Bias

N-Methyltyramine, the decarboxylated structural analog of Surinamine, demonstrates functional selectivity at the dopamine D2 receptor, preferentially activating the G protein-mediated pathway over the β-arrestin pathway [1]. It exhibits an affinity (Ki) of 31.3 µM for the D2 receptor, comparable to its N,N-dimethylated derivative hordenine [1]. While this data pertains to the amine analog, it is highly instructive for class-level inference regarding the biological behavior of N-methylated tyrosine derivatives and their potential for biased signaling.

Dopamine D2 Receptor Functional Selectivity G-Protein Coupled Receptor (GPCR)

Chiral Purity and Optical Rotation: Differentiating Surinamine from Racemic or D-Form Mixtures

Surinamine, as the naturally occurring L-enantiomer, exhibits a specific optical rotation of [α]D21 +19.6° (c = 3.8 in 10% HCl) [1]. This value is a critical quality control metric that distinguishes it from its D-form ([α]D15 -18.9°, c = 1.74 in 3N HCl) and the racemic DL-form [1]. Substitution with a racemate or the incorrect enantiomer would introduce significant stereochemical variability, potentially confounding biological assays where chirality is critical for target engagement.

Chiral Purity Optical Rotation Stereoisomer Purity

Thermal Stability: Comparative Melting Point as a Purity and Identity Benchmark

The melting point of Surinamine is reported as 292-295°C (with decomposition) for the L-form [1]. This high melting point is notably distinct from that of its D-enantiomer (273-274°C) [1] and also differs significantly from the melting point of the structurally related alkaloid hordenine (117-118°C) [2]. This substantial difference provides a simple yet definitive analytical method to differentiate Surinamine from its enantiomers and other common alkaloids in procurement and quality control workflows.

Thermal Stability Melting Point Purity Assessment

Solubility Profile: Aqueous Insolubility and Dilute Acid Solubility as a Differentiator

Surinamine is characterized as being 'almost insoluble in water' and 'slightly soluble in alcohol' but 'soluble in dilute acids' [1]. This is a marked departure from the high aqueous solubility of the parent amino acid, L-tyrosine, and contrasts with the solubility behavior of many simple alkaloid salts. This specific solubility profile dictates that specialized solvent systems (e.g., dilute HCl) are required for preparing stock solutions, a critical procedural distinction that must be considered when planning experiments.

Solubility Formulation Analytical Chemistry

Optimal Scientific and Industrial Applications for Surinamine (CAS 537-49-5) Based on Evidence


Investigating Allosteric Regulation of L-Amino Acid Oxidase (LAAO)

Surinamine is the preferred tool compound for dissecting the allosteric regulation of LAAO. Its characterization as a non-competitive inhibitor [1] makes it uniquely suited for studies aiming to modulate LAAO activity without directly competing with the natural substrate. Researchers investigating the enzyme's role in apoptosis, antibacterial mechanisms, or metabolic pathways can use Surinamine to probe non-active site interactions, a mechanistic investigation that is not possible with mixed-type inhibitors like α-methyl-L-tyrosine [1].

Controlled Depletion of Catecholamines in Neurochemical Research

As a well-established tyrosine hydroxylase (TH) inhibitor, Surinamine serves as a valuable chemical probe for inducing controlled catecholamine depletion in in vitro and ex vivo models . Its use enables researchers to study the downstream effects of reduced dopamine, norepinephrine, and epinephrine levels on neuronal signaling, behavior, and metabolic regulation. The compound's specific N-methylation ensures a distinct pharmacokinetic and enzyme-binding profile compared to clinical TH inhibitors like metyrosine (α-methyl-L-tyrosine), making it a more specific tool for certain research questions .

Development of Stereochemically Defined Peptide Therapeutics

In peptide chemistry, the incorporation of N-methylated amino acids like Surinamine is a well-validated strategy to enhance the metabolic stability and conformational rigidity of therapeutic peptides [2]. The N-methyl group sterically hinders proteolytic cleavage, potentially improving the peptide's half-life in vivo. The well-defined stereochemistry (L-enantiomer with a specific positive optical rotation) of Surinamine [3] is critical for the rational design and synthesis of peptide candidates with predictable and reproducible 3D structures and biological activities.

Analytical Method Development and Quality Control of Natural Products

The distinct physicochemical properties of Surinamine, particularly its high melting point (292-295°C) [3] and characteristic optical rotation [3], make it an excellent reference standard for analytical chemistry. It can be used in HPLC method development and as a marker compound for the quality control of herbal products derived from Andira and Combretum species [3]. Its unique solubility profile in dilute acid also aids in developing selective extraction protocols for alkaloid-rich plant materials.

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